8-Fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid
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Overview
Description
Preparation Methods
The synthesis of SM-10888 involves the carboxylation of 1,3-difluorobenzene with labeled carbon dioxide using butyllithium in tetrahydrofuran to produce 2,6-difluorobenzoic acid. This intermediate is then reacted with thionyl chloride followed by ammonium hydroxide to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
SM-10888 undergoes several types of chemical reactions, including:
Glucuronidation: Both SM-10888 and its hydroxylated metabolite can undergo glucuronidation, forming SMG and M3G, respectively.
Common reagents used in these reactions include oxidizing agents and glucuronic acid. The major products formed from these reactions are the hydroxylated metabolite (M3), the cyclic ketone (M4), and the glucuronidated forms (SMG and M3G) .
Scientific Research Applications
SM-10888 has been extensively studied for its applications in various fields:
Mechanism of Action
SM-10888 exerts its effects by inhibiting cholinesterase, an enzyme responsible for breaking down acetylcholine. By inhibiting this enzyme, SM-10888 increases the levels of acetylcholine in the brain, which is crucial for cognitive functions and memory . The compound selectively targets the central nervous system, making it a promising candidate for treating Alzheimer’s disease .
Comparison with Similar Compounds
SM-10888 is compared with other cholinesterase inhibitors such as tacrine, amiridin, HP-029, and physostigmine . While SM-10888 has similar potency to tacrine, it is more selective for the central nervous system and has fewer peripheral side effects . This makes SM-10888 unique among cholinesterase inhibitors and highlights its potential as a therapeutic agent for Alzheimer’s disease.
Properties
Molecular Formula |
C20H21FN2O7 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
8-fluoro-3-azatetracyclo[11.1.1.02,11.04,9]pentadeca-2,4(9),5,7,10-pentaen-10-amine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C14H13FN2.C6H8O7/c15-10-2-1-3-11-12(10)13(16)9-6-7-4-8(5-7)14(9)17-11;7-3(8)1-6(13,5(11)12)2-4(9)10/h1-3,7-8H,4-6H2,(H2,16,17);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) |
InChI Key |
ZCELBELLETVSEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1C3=NC4=C(C(=CC=C4)F)C(=C3C2)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Synonyms |
9-amino-8-fluoro-1,2,3,4-tetrahydro-2,4-methanoacridine SM 10888 SM-10888 |
Origin of Product |
United States |
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